molecular formula C23H23NO4 B2808940 (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one CAS No. 690214-76-7

(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one

Cat. No. B2808940
M. Wt: 377.44
InChI Key: OTRYCYVHJOIWCN-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one, also known as DAPMA, is a synthetic compound that belongs to the class of coumarin derivatives. DAPMA has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

Fluorescent Probes for Bioimaging

A new fluorescent probe composed of coumarin as the fluorophore and terpyridine as the receptor showed good selectivity and sensitivity towards Zn(2+), even at the ppb level, with significant emission wavelength shifts. This probe, suitable for applications in cell-imaging, environment protection, water treatment, and safety inspection, demonstrates the potential of such compounds in biological research and environmental monitoring (Tan et al., 2014).

Detection of SO2 Derivatives

The synthesized probe (E)-7-(diethylamino)-3-(3-(thiophen-2-yl)acryloyl)-2H-chromen-2-one (ChC16) was studied as a turn-on fluorescent probe for sensing SO2 derivatives in cationic micellar media. The probe demonstrated high selectivity and sensitivity toward bisulfite, showing great potential for practical application in detecting bisulfite in real samples such as dry white wine and bioimaging (Gómez et al., 2018).

Synthesis and Cytotoxicity Studies

Novel chromenone derivatives bearing 4-nitrophenoxy phenyl acryloyl moiety were synthesized and evaluated for cytotoxicity against the human breast cancer cell line, MDA-MB-231, using a tetrazolium (MTT) colorimetric assay. This research indicates the potential therapeutic applications of such compounds (Mahdavi et al., 2016).

Antibacterial Activities

Compounds synthesized from 4-hydroxy-chromen-2-one showed significant antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus cereus. These findings suggest the potential of such compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Antioxidant Activity

Derivatives of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one were synthesized and characterized for their antioxidant activity, showing that the compounds exhibited antiradical activity to a large extent. This research underscores the compounds' potential as antioxidants (Shatokhin et al., 2021).

properties

IUPAC Name

3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-4-24(5-2)18-12-9-16(10-13-18)11-14-20(25)19-15-17-7-6-8-21(27-3)22(17)28-23(19)26/h6-15H,4-5H2,1-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRYCYVHJOIWCN-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one

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